molecular formula C25H25N3OS B2990506 N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 955690-60-5

N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2990506
CAS No.: 955690-60-5
M. Wt: 415.56
InChI Key: CFMKVASINPTNRF-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecular structure incorporates a 4-isopropyl substitution on the benzothiazole ring and a unique N-(pyridin-2-ylmethyl) propanamide side chain, which may influence its physicochemical properties and binding affinity to biological targets. Benzothiazole compounds have demonstrated substantial research value across multiple therapeutic areas. Structural analogs have been investigated as potent inhibitors of key enzymatic pathways, including c-Jun NH2-terminal kinase (JNK) signaling, which plays a crucial role in cellular stress responses and apoptosis . Specifically, the benzothiazole-2-yl acetonitrile derivative AS601245 has been characterized as a JNK inhibitor with neuroprotective properties in models of cerebral ischemia, highlighting the therapeutic potential of this chemical class in neurological disorders . Recent research has also identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, exhibiting state-dependent inhibition and high selectivity over other Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . The discovery of such selective tool compounds enables more precise investigation of ZAC's physiological functions, which are currently poorly elucidated. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct appropriate safety evaluations before handling. Comprehensive analytical data including NMR and LC-MS spectra are available to confirm identity and purity. For specific storage requirements and handling instructions, please consult the safety data sheet.

Properties

IUPAC Name

3-phenyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-18(2)21-12-8-13-22-24(21)27-25(30-22)28(17-20-11-6-7-16-26-20)23(29)15-14-19-9-4-3-5-10-19/h3-13,16,18H,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMKVASINPTNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • A benzo[d]thiazole moiety, which is known for its diverse biological properties.
  • A pyridine ring that may enhance its interaction with biological targets.
  • An amide functional group that contributes to its pharmacological properties.

Molecular Formula

The molecular formula of the compound is C20_{20}H22_{22}N2_{2}OS, indicating a significant degree of complexity that may influence its biological activity.

Research suggests that compounds similar to this compound may act as G protein-coupled receptor (GPCR) modulators. GPCRs play crucial roles in various physiological processes, making them significant targets for drug development. The compound's structure suggests potential interactions with dopamine receptors, particularly the D2 receptor subtype, which is implicated in neurological disorders.

Pharmacological Studies

  • Dopamine Receptor Activity
    • A study indicated that derivatives of similar thiazole compounds demonstrated partial agonist activity at D2 receptors. This activity was measured through cAMP accumulation assays and β-arrestin recruitment assays, suggesting that the compound might modulate dopaminergic signaling pathways effectively .
  • Behavioral Studies
    • In behavioral assays involving conditioned place preference (CPP), compounds related to this compound exhibited significant effects on locomotor activity and reward pathways in animal models. For instance, certain derivatives induced CPP comparable to methamphetamine, highlighting their potential for abuse and therapeutic implications .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
D2 receptor modulationcAMP assayPartial agonist activity confirmed
Locomotor sensitizationCPP testInduced preference similar to methamphetamine

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity depending on their structural attributes. It is essential to evaluate the safety profile through rigorous preclinical studies before advancing to clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and bioactivity data (where available).

Structural Variations and Molecular Properties

Table 1: Key Structural Features and Molecular Data

Compound Name Substituents (Benzothiazole Position 4) Propanamide Modification Molecular Formula Molecular Weight Key References
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide Isopropyl Phenyl, pyridin-2-ylmethyl C25H26N3OS 423.5* -
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide Ethyl 4-Methoxyphenyl sulfonyl C25H25N3O4S2 495.6
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide Methyl Phenoxy C23H21N3O2S 403.5
N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide Methoxy Phenyl, pyridin-3-ylmethyl C24H22N3O2S 424.5*
3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide Chloro Benzylsulfonyl C23H20ClN3O3S2 486.0
Key Observations:

Chloro () and methoxy () substituents introduce polar and electronic effects, which may alter binding affinity to hydrophobic targets.

Bioactivity Comparisons

Table 2: Bioactivity Data of Selected Analogues

Compound (Reference) Bioactivity (IC50 or Efficacy) Target/Application Source
2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide IC50 = 8 µM (Enzyme Inhibition) Antimicrobial
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide IC50 = 11 µM (Enzyme Inhibition) Antimicrobial
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide No explicit activity reported Structural analogue
Key Insights:
  • Nitroguanidino-substituted thiazoles () exhibit moderate antimicrobial activity, likely due to electron-withdrawing nitro groups enhancing target interaction. The absence of such groups in the target compound suggests divergent pharmacological profiles.
  • Limited bioactivity data for pyridin-2-ylmethyl-substituted propanamides (e.g., –9) highlights the need for targeted assays to evaluate the impact of isopropyl and phenyl groups.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide?

Answer: The synthesis typically involves a multi-step approach:

Thiazole core formation : Cyclocondensation of substituted thioureas with α-haloketones (e.g., 2-bromo-4-isopropylacetophenone) under reflux in ethanol to generate the benzothiazole scaffold .

Amide coupling : React the thiazole-2-amine intermediate with 3-phenylpropanoic acid derivatives (e.g., acid chlorides or activated esters) using coupling agents like EDCI/HOBt in dichloromethane (DCM) .

N-alkylation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution using pyridine-2-carbaldehyde and a reducing agent (e.g., NaBH4) in tetrahydrofuran (THF) .
Key validation: Monitor reaction progress via TLC and confirm purity (>95%) by HPLC .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C25H26N3OS: 432.1845) .
  • HPLC : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or trifluoromethyl groups) to evaluate effects on target binding .
  • Bioactivity assays : Test analogs against relevant targets (e.g., kinases, microbial pathogens) using in vitro inhibition assays (IC50 determination) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing substituents that enhance hydrophobic or hydrogen-bonding interactions .

Q. What strategies address discrepancies in bioactivity data across different assay systems?

Answer:

  • Assay standardization : Replicate experiments under consistent conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Control benchmarking : Compare results with known inhibitors (e.g., imatinib for kinase assays) to validate assay sensitivity .
  • Metabolic stability testing : Use liver microsome assays to assess if inactive analogs are rapidly metabolized, explaining false negatives .

Q. How can computational methods predict solubility and permeability challenges for this compound?

Answer:

  • LogP/LogD calculations : Use software like MarvinSketch to estimate partition coefficients (e.g., LogP ~3.5) and adjust substituents (e.g., add polar groups) to improve aqueous solubility .
  • Molecular dynamics (MD) simulations : Model membrane permeability via bilayer penetration studies in GROMACS .
  • QSAR models : Train models on datasets of thiazole derivatives to predict ADMET properties .

Q. What in vitro assays are suitable for evaluating its antifungal or antiviral potential?

Answer:

  • Antifungal testing : Use broth microdilution (CLSI M38) against Candida albicans or Aspergillus fumigatus, with fluconazole as a control .
  • Antiviral screening : Perform plaque reduction assays (e.g., against MERS-CoV) in Vero cells, measuring EC50 values .
  • Cytotoxicity : Counter-screen in HEK293 cells (CC50) to ensure selectivity .

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